2-(Difluoromethoxy)naphthalene-3-acetonitrile

Description

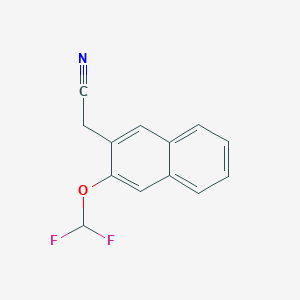

2-(Difluoromethoxy)naphthalene-3-acetonitrile is a naphthalene derivative featuring a difluoromethoxy (–OCF₂H) group at the 2-position and an acetonitrile (–CH₂CN) substituent at the 3-position. The naphthalene core provides aromatic stability, while the difluoromethoxy group enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs.

Properties

Molecular Formula |

C13H9F2NO |

|---|---|

Molecular Weight |

233.21 g/mol |

IUPAC Name |

2-[3-(difluoromethoxy)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2NO/c14-13(15)17-12-8-10-4-2-1-3-9(10)7-11(12)5-6-16/h1-4,7-8,13H,5H2 |

InChI Key |

RBUDCCYSOGCEGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CC#N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-3-acetonitrile typically involves the introduction of the difluoromethoxy group to a naphthalene derivative, followed by the addition of the acetonitrile group. One common method involves the reaction of 2-naphthol with difluoromethyl ether in the presence of a base to form 2-(difluoromethoxy)naphthalene. This intermediate is then subjected to a cyanation reaction to introduce the acetonitrile group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-3-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-3-acetonitrile is a chemical compound with the molecular formula C₁₃H₉F₂NO and a molecular weight of 233.21 g/mol. It features a naphthalene backbone with a difluoromethoxy group and an acetonitrile substituent, giving it unique properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis

The synthesis of this compound typically involves several key reactions, although detailed protocols are often proprietary.

Applications

This compound has several notable applications:

- Industrial Use It may be utilized in producing specialty chemicals.

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: It is investigated for potential therapeutic applications. Compounds with similar structures often exhibit significant biological interactions, and the difluoromethoxy group may influence its binding affinity to biological targets. Further investigation into its mechanism of action could reveal interactions with enzymes or receptors, contributing to its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetonitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs can be categorized based on core aromatic systems and substituents:

Table 1: Core Structure and Substituent Comparison

Electronic and Physicochemical Properties

- Difluoromethoxy (–OCF₂H) vs. Methoxy (–OCH₃): The –OCF₂H group in the target compound increases electron-withdrawing effects and lipophilicity compared to –OCH₃, as seen in fluoranthene derivatives (e.g., 7,8-dimethoxyfluoranthene) . This substitution reduces oxidative metabolism, a property leveraged in benzimidazole-based pharmaceuticals () .

- Acetonitrile (–CH₂CN) vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for introducing a difluoromethoxy group into naphthalene derivatives, such as 2-(Difluoromethoxy)naphthalene-3-acetonitrile?

- Methodological Answer : The difluoromethoxy group can be synthesized using fluoroform (CHF₃) as a difluorocarbene source. A two-phase system (water/dioxane or water/acetonitrile) with potassium hydroxide as a base facilitates the reaction between phenols/naphthols and CHF₃ at moderate temperatures and atmospheric pressure. This method avoids ozone-depleting reagents and achieves moderate to high yields . For naphthalene derivatives, functionalization at specific positions (e.g., 2- or 3-position) may require regioselective protection/deprotection strategies, as seen in analogous naphthol alkylation procedures (e.g., propargyl bromide with naphthol derivatives) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of , , and NMR spectroscopy to confirm the presence of the difluoromethoxy group and acetonitrile moiety. For example, the NMR spectrum should show characteristic coupling patterns for the -OCF₂ group. High-resolution mass spectrometry (HRMS) and IR spectroscopy (to identify nitrile C≡N stretches at ~2200 cm⁻¹) are critical for verifying molecular weight and functional groups. Purity can be assessed via HPLC with UV detection, referencing retention times against standards .

Q. What are the key considerations for designing toxicity studies on naphthalene derivatives like this compound?

- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives, which prioritize inhalation, oral, and dermal exposure routes in laboratory mammals. Studies should measure systemic effects (hepatic, renal, respiratory) and use inclusion criteria such as body weight changes, organ-specific histopathology, and hematological parameters. Ensure randomization of administered doses and concealment of study group allocations to minimize bias .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the difluoromethoxy group (-OCF₂) activates the naphthalene ring toward electrophilic substitution at specific positions. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, reactions with electrophiles (e.g., nitration or halogenation) should be monitored via LC-MS to track regioselectivity. Compare results with non-fluorinated analogs to isolate electronic effects .

Q. What metabolic pathways are hypothesized for this compound based on structurally related compounds?

- Methodological Answer : Naphthalene derivatives are typically metabolized via cytochrome P450 enzymes (e.g., CYP1A1/2), leading to epoxide intermediates. The difluoromethoxy group may resist hydrolysis due to C-F bond stability, but the nitrile group could undergo conversion to amides or carboxylic acids. Use in vitro microsomal assays (human/rat liver microsomes) with NADPH cofactors to identify metabolites via UPLC-QTOF-MS. Cross-reference with toxicokinetic data from methylnaphthalene studies .

Q. How can environmental persistence of this compound be modeled?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (e.g., log ). Experimental validation involves OECD 301B ready biodegradability tests and soil column studies to assess leaching potential. Monitor photodegradation under UV light (λ = 254–365 nm) in aqueous/organic solvents, analyzing breakdown products via GC-MS .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported toxicity profiles of naphthalene derivatives: How to reconcile conflicting data?

- Resolution Strategy : Cross-validate studies using ATSDR’s risk-of-bias criteria (Table C-6/C-7). For example, prioritize peer-reviewed studies with adequate randomization and outcome reporting. If in vivo data conflict, conduct dose-response meta-analyses to identify threshold effects. For mechanistic contradictions, use knockdown models (e.g., siRNA targeting CYP enzymes) to isolate metabolic contributions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.